2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a substituted benzofuran core with methoxy groups at positions 2 and 5, a methyl group at position 2, and a 2-methoxyethyl ester at position 2. This compound is structurally related to methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, a scaffold used as a starting material for synthesizing halogenated and aminoalkyl derivatives with demonstrated antimicrobial properties . The substitution of the methyl ester with a 2-methoxyethyl group may enhance solubility or metabolic stability, as seen in other compounds containing 2-methoxyethyl moieties .
Properties
IUPAC Name |
2-methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-9-13(14(15)18-7-6-16-2)11-8-10(17-3)4-5-12(11)19-9/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJXWSZGDYXQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid.
Reduction: Formation of 2-methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
1. Antimicrobial Activity
Research indicates that derivatives of 5-methoxy-2-methyl-1-benzofuran-3-carboxylate exhibit significant antimicrobial properties. Studies have shown that various derivatives were tested against Gram-positive cocci, Gram-negative rods, and yeasts, demonstrating potential as effective antimicrobial agents .
2. Therapeutic Potential
The benzofuran scaffold is known for its ability to interact with multiple biological targets, suggesting possible anti-inflammatory and anticancer properties. Compounds with similar structures have been investigated for their pharmacodynamics and pharmacokinetics, focusing on binding affinities to specific receptors or enzymes.
Applications in Drug Development
The compound's structural characteristics make it a candidate for further exploration in drug design. Its interaction profile with biological systems can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry, which can quantitatively assess its binding affinities.
Case Studies
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations:
Ester Group Modifications : Replacing the methyl ester (e.g., in ) with a 2-methoxyethyl group may improve metabolic stability or solubility, as seen in nucleotide analogs like SPINRAZA, which uses 2′-O-(2-methoxyethyl) modifications to enhance nuclease resistance .
Sulfonamide/Sulfanyl Groups: Mesitylsulfonylamino () or methylsulfanyl () groups enhance interactions with biological targets, such as enzymes or receptors.
Methoxy Positioning : The 5-methoxy group in the target compound is conserved across many derivatives (e.g., ), suggesting its role in stabilizing the benzofuran core or modulating electronic effects.
Antimicrobial Activity:
- Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives exhibited MIC values of 8–64 µg/mL against Staphylococcus aureus and Candida albicans .
- Halogenated derivatives (e.g., bromo or chloro substituents) showed enhanced activity, likely due to increased lipophilicity and membrane penetration .
Physicochemical Properties:
- Solubility : The 2-methoxyethyl ester may improve aqueous solubility compared to methyl esters, as observed in ionic liquids containing N-(2-methoxyethyl) groups .
- Crystal Packing : X-ray studies of methyl ester derivatives () revealed intermolecular hydrogen bonds stabilizing the lattice, whereas sulfanyl or sulfinyl groups () introduced additional C–H⋯O/S interactions.
Biological Activity
2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H16O5. It features a benzofuran core with two methoxy groups and an ethoxy chain attached to the carboxylate moiety. The unique combination of functional groups contributes to its biological activity.
Synthesis
The synthesis typically involves the esterification of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxyethanol, often using sulfuric acid as a catalyst under reflux conditions. This method allows for efficient production, which is essential for further biological testing and application in research.
Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, exhibit antimicrobial properties. A study assessed various derivatives against Gram-positive cocci, Gram-negative rods, and yeasts. The findings revealed that certain derivatives displayed notable antimicrobial activity, suggesting that structural modifications can enhance efficacy .
| Compound | Activity Against | Notes |
|---|---|---|
| This compound | Gram-positive bacteria | Effective against Staphylococcus aureus |
| Methyl 5-(benzoyloxy)-2-methylbenzofuran | Yeasts | Less effective than benzofuran derivatives |
| Halogenated derivatives | Broad-spectrum | Higher activity compared to non-halogenated counterparts |
Anticancer Properties
Studies have explored the anticancer potential of benzofuran derivatives. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. For instance, the compound may inhibit certain kinases involved in cancer cell signaling pathways or modulate inflammatory responses by affecting cytokine production .
Case Studies
- Antimicrobial Testing : In a controlled laboratory setting, derivatives were tested against multiple bacterial strains. The study highlighted that structural modifications significantly influenced antimicrobial efficacy, with some compounds outperforming traditional antibiotics .
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that benzofuran derivatives could induce apoptosis and inhibit cell migration. These findings indicate a potential pathway for developing new anticancer therapies based on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
